4-bromo-N'-hydroxythiophene-3-carboximidamide
Description
4-Bromo-N'-hydroxythiophene-3-carboximidamide is a brominated heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboximidamide group and at the 4-position with a bromine atom. This combination of functional groups makes the compound a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) . Its synthesis, as reported in , involves a high yield (82%) under optimized conditions, yielding a beige solid with a melting point of 85–86°C .
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
4-bromo-N'-hydroxythiophene-3-carboximidamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8) |
InChI Key |
COIWZBYBUMKHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromothiophene-3-carboxylic acid with hydroxylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-hydroxythiophene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-bromo-N’-hydroxythiophene-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-bromo-N'-hydroxythiophene-3-carboximidamide is highlighted through comparisons with analogous compounds. Key differences in electronic properties, reactivity, and applications are summarized below.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights
Core Structure Differences: Thiophene vs. Benzene: The thiophene ring in the target compound confers sulfur-mediated conjugation and polarizability, enhancing π-π stacking and coordination capabilities compared to benzene-based analogues like 4-bromo-N'-hydroxybenzenecarboximidamide . Phthalimide vs.
Functional Group Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability in the target compound may slow nucleophilic substitution reactions compared to smaller halogens like chlorine in 3-chloro-N-phenyl-phthalimide .
Synthetic and Application Context: The target compound’s 82% synthesis yield () suggests efficient bromination under mild conditions, contrasting with more complex routes for polyimide monomers () . Unlike 4-bromo-N,N-diphenylaniline (), which is used in optoelectronics, the target compound’s heterocyclic core and amidine group may favor biological interactions or metal coordination .
Biological Activity
4-Bromo-N'-hydroxythiophene-3-carboximidamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom, a hydroxy group, and a carboximidamide functional group. Its chemical structure can be depicted as follows:
This structure contributes to its unique interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies demonstrated an IC50 value in the micromolar range against Staphylococcus aureus and Candida albicans.
| Pathogen | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 15.2 |
| Candida albicans | 12.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
- Case Study : In a study involving human prostate cancer cells (PC3 and DU145), treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|
| PC3 | 30.1 ± 5.4 | 22.0 ± 4.2 |
| DU145 | 45.0 ± 6.1 | 35.5 ± 5.8 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines.
- Research Findings : In vitro assays demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in pathogen metabolism.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction : It promotes apoptotic pathways through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
